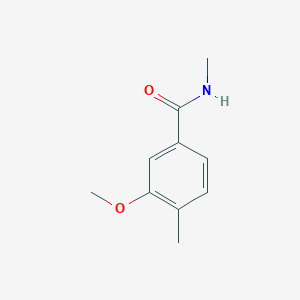
3-Chloro-N-hydroxy-2-methyl-benzamidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-N-hydroxy-2-methyl-benzamidine (3-Cl-NHMBA) is an organochlorine compound that has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. It is a derivative of benzamidine, a compound that has been used in the laboratory for a variety of purposes, including synthesis and purification of proteins. 3-Cl-NHMBA has been found to possess a variety of biological activities, including anti-inflammatory, antimicrobial, and antiproliferative effects. In addition, it has been shown to be an effective inhibitor of several enzymes involved in the metabolism of drugs and other compounds, including cytochrome P450 enzymes.
Mechanism of Action
The exact mechanism of action of 3-Chloro-N-hydroxy-2-methyl-benzamidine is not yet fully understood. However, it is believed to act by inhibiting the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. Additionally, this compound has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β, and to inhibit the growth of a variety of cancer cell lines.
Biochemical and Physiological Effects
This compound has been shown to possess a variety of biochemical and physiological effects. In vitro studies have demonstrated that this compound has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-1β. Additionally, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells. In addition, this compound has been found to possess antimicrobial activity and to inhibit the activity of cytochrome P450 enzymes.
Advantages and Limitations for Lab Experiments
The main advantages of using 3-Chloro-N-hydroxy-2-methyl-benzamidine in laboratory experiments are its low cost and ease of synthesis. Additionally, this compound has been shown to possess a variety of biochemical and physiological activities, making it a useful compound for a variety of laboratory experiments. The main limitation of using this compound is its lack of specificity, as it has been shown to inhibit the activity of a variety of enzymes and other compounds.
Future Directions
There are a number of potential future directions for the use of 3-Chloro-N-hydroxy-2-methyl-benzamidine, including: further research into its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer; further research into its potential use as an antimicrobial agent; further research into its potential use as an inhibitor of cytochrome P450 enzymes; further research into its potential use as a therapeutic agent for other diseases and conditions; further research into its potential use as an industrial chemical; and further research into its potential use as a food additive.
Synthesis Methods
3-Chloro-N-hydroxy-2-methyl-benzamidine can be synthesized either by the direct reaction of benzamidine with chlorine or by the reaction of benzamidine with a chlorinating agent such as thionyl chloride. The direct reaction is the simplest and most commonly used method, and involves the reaction of benzamidine with chlorine gas in the presence of a base such as sodium hydroxide. The reaction is typically carried out at temperatures between 0 and 100°C, and yields a product with a purity of up to 98%. The reaction of benzamidine with thionyl chloride is more complex, and typically involves the use of an inert atmosphere and a reaction temperature of between 0 and 60°C. The yield is typically lower than with the direct reaction, but the product is of higher purity.
Scientific Research Applications
3-Chloro-N-hydroxy-2-methyl-benzamidine has been studied for its potential use as an anti-inflammatory agent and a possible therapeutic agent for cancer. In vitro studies have demonstrated that this compound has anti-inflammatory activity, and that it is able to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor alpha (TNF-α) and interleukin-1 beta (IL-1β). Additionally, this compound has been shown to inhibit the growth of a variety of cancer cell lines, including breast, prostate, and lung cancer cells.
properties
IUPAC Name |
3-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN2O/c1-5-6(8(10)11-12)3-2-4-7(5)9/h2-4,12H,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABLWHMRJZBJUJO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)C(=NO)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)/C(=N\O)/N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(3-Fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321359.png)
![1-[(2-Chlorophenyl)methyl]-2-methylpiperazine](/img/structure/B6321366.png)











